5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 2-chloropyrimidine with a piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another pyrimidine derivative with potential antidiabetic activity.
Uniqueness
5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H22ClN3O |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
5-chloro-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H22ClN3O/c1-11(2)3-6-18-7-4-13(5-8-18)19-14-16-9-12(15)10-17-14/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
SRSSVJOCUHWYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(CC1)OC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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